molecular formula C13H19N5O2S B6436292 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2425455-32-7

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No. B6436292
CAS RN: 2425455-32-7
M. Wt: 309.39 g/mol
InChI Key: HTGYPUUSYROTEC-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” is a derivative of heterocyclic compounds . It has been found to be related to the synthesis of Tofacitinib, a specific inhibitor of Janus tyrosine kinase (JAK3) .


Synthesis Analysis

The structural design of this compound is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro . The synthesis process involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .


Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm .


Chemical Reactions Analysis

The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .


Physical And Chemical Properties Analysis

The compound has a molecular weight of less than 400 . It has a ClogP value less than 4 , indicating its drug-likeness during lead optimization.

Mechanism of Action

Target of Action

The primary target of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition of PKB . It interacts with PKB, leading to a decrease in the kinase’s activity . This results in a disruption of the PI3K signaling pathway, which can lead to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have identified variants of the compound that are potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to a decrease in cell proliferation and survival, as PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, the compound’s action can result in the inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Advantages and Limitations for Lab Experiments

NMP has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is a highly efficient inhibitor of its target enzymes, making it an effective tool for studying these enzymes. However, NMP also has some limitations. It is not a highly selective inhibitor, meaning it can inhibit other enzymes in addition to its target enzymes. Additionally, it is not a highly stable compound, meaning it can degrade over time.

Future Directions

NMP has potential applications in a variety of fields, including drug discovery, drug development, and basic research. For drug discovery, NMP could be used to identify novel compounds that act on its target enzymes. For drug development, NMP could be used to develop drugs that act on its target enzymes. For basic research, NMP could be used to study the structure and function of its target enzymes. Additionally, NMP could be used to study the biochemical and physiological effects of its target enzymes, as well as the effects of drugs that act on these enzymes. Finally, NMP could be used to study the mechanisms of action of drugs that act on its target enzymes.

Synthesis Methods

NMP is synthesized through an oxidative coupling reaction between two different compounds: 4-methylpiperidine and 7-amino-4-methylpyrrolo[2,3-d]pyrimidine. The reaction is catalyzed by a copper-based catalyst, such as copper(I) acetate, and is performed in a mixture of acetonitrile and water. This reaction has been found to be highly efficient and yields a high yield of NMP.

Scientific Research Applications

NMP has been studied for its potential applications in the field of scientific research. It has been found to have a variety of biochemical and physiological effects that make it a valuable tool for scientists in the laboratory. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. NMP has also been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of corticosteroids. In addition, NMP has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYPUUSYROTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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